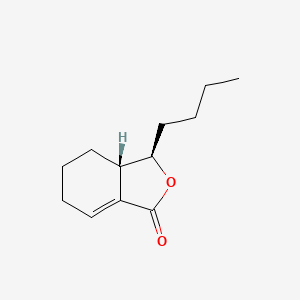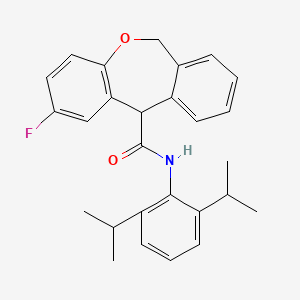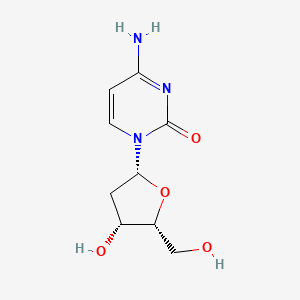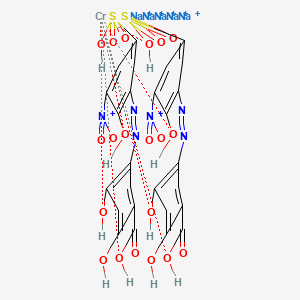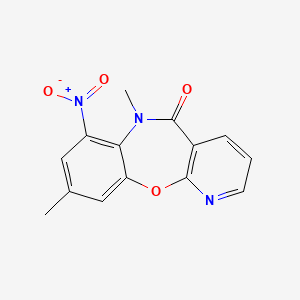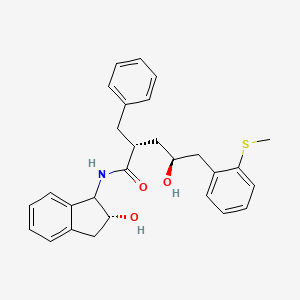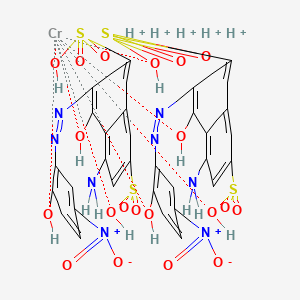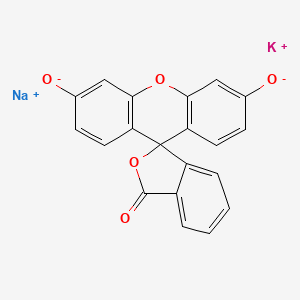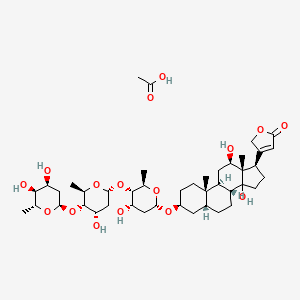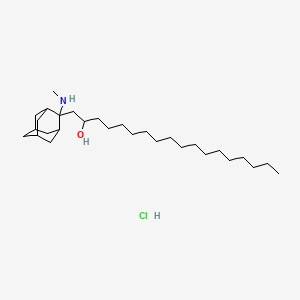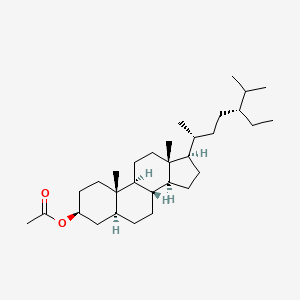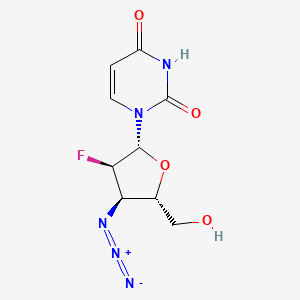
Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that confer unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Azidation: Introduction of an azido group at the 3’ position.
Deoxygenation: Removal of hydroxyl groups at the 2’ and 3’ positions.
These reactions often require specific reagents and conditions, such as fluorinating agents (e.g., diethylaminosulfur trifluoride), azidating agents (e.g., sodium azide), and deoxygenating agents (e.g., triethylsilane).
Industrial Production Methods
Industrial production of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of a suitable solvent.
Reduction: Hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of substituted uridine derivatives.
Reduction: Formation of 3’-amino-2’-fluoro-2’,3’-dideoxyuridine.
Oxidation: Formation of oxidized uridine derivatives.
科学研究应用
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, leading to chain termination during DNA synthesis. It targets enzymes such as thymidine phosphorylase, inhibiting their activity and disrupting nucleotide metabolism . This results in the inhibition of viral replication and cancer cell proliferation.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxy-3’-fluorouridine: A fluorinated nucleoside analog with similar structural features.
Uniqueness
3’-Azido-2’-fluoro-2’,3’-dideoxyuridine is unique due to the presence of both azido and fluoro groups, which confer distinct chemical and biological properties. Its dual modifications enhance its stability and efficacy compared to other nucleoside analogs.
属性
CAS 编号 |
127841-03-6 |
|---|---|
分子式 |
C9H10FN5O4 |
分子量 |
271.21 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(13-14-11)4(3-16)19-8(6)15-2-1-5(17)12-9(15)18/h1-2,4,6-8,16H,3H2,(H,12,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI 键 |
XESVLAZXDQFIGF-XVFCMESISA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


